
N-(4-(pyridin-3-yloxy)phenyl)quinoline-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(pyridin-3-yloxy)phenyl)quinoline-6-sulfonamide” is a compound that belongs to the class of organic compounds known as phenylquinolines . It is available from suppliers for scientific research needs .
Synthesis Analysis
The synthesis of new pyridines with sulfonamide moiety, such as “this compound”, has been reported via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid . The catalytic performance of this ionic liquid was investigated under mild reaction conditions, and all target molecules were achieved in short reaction times and high yields .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring fused to a pyrimidine ring to form benzo [b]azabenzene . This compound exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Chemical Reactions Analysis
The chemical reactions involving “this compound” are primarily associated with the synthesis of new pyridines with sulfonamide moiety . The catalytic activity of a novel quinoline-based dendrimer-like ionic liquid was examined for the synthesis of a new pyridine series containing sulfonamide moiety .Applications De Recherche Scientifique
Catalysis in Synthesis of Pyridines
The compound has been utilized as a catalyst in the synthesis of new pyridines with a sulfonamide moiety. This process involves a cooperative vinylogous anomeric-based oxidation mechanism, which is facilitated by a novel quinoline-based dendrimer-like ionic liquid . The catalytic performance of this compound leads to the synthesis of target molecules in short reaction times and with high yields, showcasing its efficiency in organic synthesis.
Antiproliferative Agents
Sulfonamide derivatives, including the compound , have been explored for their antiproliferative properties. They have been evaluated against various cancer cell lines, such as the human cervical cancer cell line (HeLa), where certain derivatives have shown promising activity . This indicates the potential of N-(4-(pyridin-3-yloxy)phenyl)quinoline-6-sulfonamide in the development of new anticancer drugs.
Dihydrofolate Reductase Inhibition
This compound has been designed and synthesized as part of a study on dihydrofolate reductase (DHFR) inhibitors . DHFR inhibitors are crucial in the treatment of diseases like cancer due to their role in DNA synthesis. The sulfonamide moiety in these compounds contributes to their antimicrobial and antitumor activities by inhibiting DHFR.
Antimicrobial Activity
The sulfonamide group is well-known for its broad spectrum of biological activities, including antimicrobial properties. Compounds containing this group, such as this compound, have been studied for their effectiveness against bacterial and fungal infections .
Environmental Science Applications
Ionic liquids with sulfonamide moieties have shown excellent outcomes in energy and environmental science. For instance, they have been used for decontamination of water and soil from heavy metal ions such as lead (Pb) and cadmium (Cd) . This highlights the environmental applications of the compound, particularly in pollution control and remediation.
Material Science
The compound’s structural features, such as thermal and chemical stability, make it suitable for applications in material science. It can be used in the development of new materials with specific properties, such as enhanced conductivity or as a component in advanced composite materials .
Mécanisme D'action
Target of Action
The compound N-(4-(pyridin-3-yloxy)phenyl)quinoline-6-sulfonamide, also known as N-[4-(pyridin-3-yloxy)phenyl]quinoline-6-sulfonamide, is a hybrid of pyridine/quinoline and sulfonamide . It has been found to target a variety of enzymes, receptors, and proteins, including epidermal growth factor receptor (EGFR), human epidermal growth factor receptor-2 (HER2), heat shock protein 90 (Hsp90), histone deacetylases (HDACs), topoisomerase, tyrosine kinases, and tubulin polymerization . Sulfonamides can target aromatase, anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins, carbonic anhydrases (CAs), cyclin-dependent kinases (CDKs) as well as phosphatidylinositol 3-kinase (PI3K) in cancer cells .
Mode of Action
The compound’s mode of action is believed to be through its interaction with these targets, leading to changes in cellular processes. Pyridines/quinolines are promising inhibitors of the aforementioned targets and demonstrate potential activity against various cancers . Sulfonamides can exert their anticancer potential through different mechanisms .
Biochemical Pathways
The compound affects multiple biochemical pathways due to its ability to act on dual/multiple targets in cancer cells . The affected pathways and their downstream effects are likely to be diverse, given the range of targets and the compound’s potential for multitargeted action .
Result of Action
The molecular and cellular effects of the compound’s action would be dependent on the specific targets it interacts with and the biochemical pathways it affects. Given its potential for multitargeted action, the compound could have a broad range of effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s interaction with its targets and its overall effectiveness.
Orientations Futures
The future directions for “N-(4-(pyridin-3-yloxy)phenyl)quinoline-6-sulfonamide” could involve further exploration of its potential applications in various fields, including medicinal chemistry. Given the broad spectrum of biological activities associated with sulfonamides , this compound could be a promising candidate for future research.
Propriétés
IUPAC Name |
N-(4-pyridin-3-yloxyphenyl)quinoline-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c24-27(25,19-9-10-20-15(13-19)3-1-12-22-20)23-16-5-7-17(8-6-16)26-18-4-2-11-21-14-18/h1-14,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPCGLIYOBHUIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)OC4=CN=CC=C4)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-6-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2870256.png)

![4-(4-fluorophenyl)-N-(4-methoxyphenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2870260.png)
![N-(2-methoxybenzyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2870262.png)
![(3,5-Dimethylphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2870263.png)
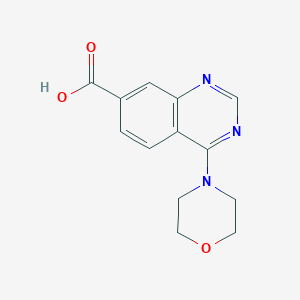
![9-(3-chloro-4-methylphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2870266.png)
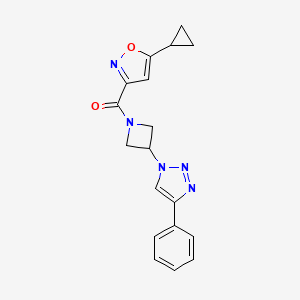
![1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide](/img/structure/B2870270.png)
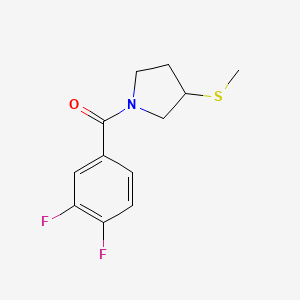
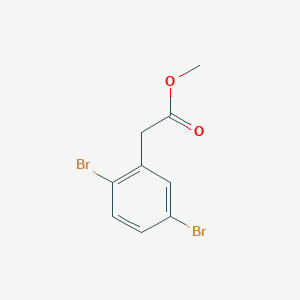
![3-[2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2870276.png)
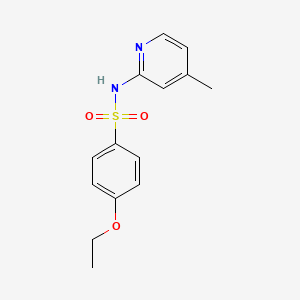
![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinoxaline](/img/structure/B2870278.png)